N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide, also known as MK-677 or Ibutamoren, is a non-peptide growth hormone secretagogue that stimulates the release of growth hormone from the pituitary gland. It has gained attention in the scientific community for its potential use in treating growth hormone deficiency, muscle wasting, and osteoporosis. In
Mecanismo De Acción
N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide acts as a selective agonist of the ghrelin receptor, which stimulates the release of growth hormone from the pituitary gland. It also increases the levels of insulin-like growth factor 1 (IGF-1) and insulin-like growth factor binding protein 3 (IGFBP-3), which are important for growth and development. In addition, it has been shown to increase the levels of appetite-regulating hormones such as leptin and ghrelin, which may contribute to its potential use in treating conditions such as muscle wasting and osteoporosis.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of growth hormone, IGF-1, and IGFBP-3, which are important for growth and development. It has also been shown to increase muscle mass and bone density, which may contribute to its potential use in treating conditions such as muscle wasting and osteoporosis. In addition, it has been shown to improve cognitive function and reduce inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide has several advantages for lab experiments. It is a non-peptide compound, which makes it easier to synthesize and more stable than peptide compounds. It also has a high affinity for the ghrelin receptor, which makes it a potent and selective agonist. However, there are also some limitations to using N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide in lab experiments. It has a relatively short half-life, which may require frequent dosing in animal studies. It also has potential side effects such as increased appetite and glucose intolerance, which may need to be monitored.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide. One potential direction is to investigate its potential use in combination with other drugs for treating conditions such as muscle wasting and osteoporosis. Another potential direction is to investigate its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. In addition, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide involves the reaction of 4-ethoxyaniline with 3-methyl-2-nitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide has been extensively studied for its potential use in treating growth hormone deficiency, muscle wasting, and osteoporosis. It has also been investigated for its potential use in improving cognitive function, reducing inflammation, and increasing lifespan. In addition, it has been studied for its potential use in treating conditions such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-3-22-13-9-7-12(8-10-13)17-16(19)14-6-4-5-11(2)15(14)18(20)21/h4-10H,3H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXHIWMKCVKMTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC(=C2[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)-3-methyl-2-nitrobenzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.